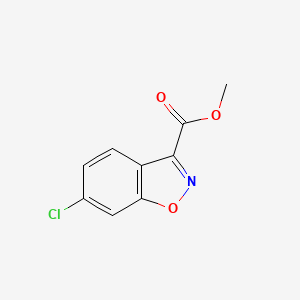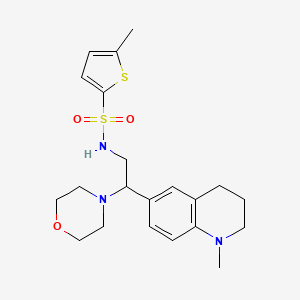
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may result in the modulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for medicinal chemists and materials scientists. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety profile of this compound.
Direcciones Futuras
There are several future directions for the study of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole. One potential direction is the development of new synthetic routes to this compound, which may improve its yield and purity. Another direction is the study of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety profile of this compound and its potential applications in various fields, including drug discovery and materials science.
Conclusion
In conclusion, 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is a versatile compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been extensively used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Further studies are needed to determine the safety profile of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 4-bromo-3-(chloromethyl)-1-propyl-1H-pyrazole with sodium butoxide in butanol. This reaction results in the formation of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole as a white solid. The purity of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propiedades
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-14(13-11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJZYZYCHBIDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)


![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2593247.png)
![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2593250.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2593251.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)